mass spectrometry fragmentation pathways of cyclooct-4-en-1-yl formate
mass spectrometry fragmentation pathways of cyclooct-4-en-1-yl formate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of Cyclooct-4-en-1-yl Formate
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for cyclooct-4-en-1-yl formate. As a molecule combining a cyclic alkene and a formate ester, its fragmentation is governed by a series of characteristic reactions, including the Retro-Diels-Alder (RDA) reaction, cleavage of the ester group, and various hydrogen rearrangements. This document serves as a predictive framework for researchers, analytical chemists, and drug development professionals, offering insights into the structural elucidation of this and related alicyclic ester compounds. We will explore the primary fragmentation mechanisms, identify key diagnostic ions, and present a standardized protocol for experimental verification.
Introduction
Cyclooct-4-en-1-yl formate (C₉H₁₄O₂, Monoisotopic Mass: 154.0994 Da) is an organic molecule featuring a central eight-membered carbon ring with a single double bond and a formate ester functional group.[1][2] The structural characterization of such compounds is critical in various fields, including fragrance chemistry, natural product synthesis, and pharmaceutical development. Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for this purpose, as the high energy of EI (typically 70 eV) induces reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[3][4]
Understanding the underlying fragmentation pathways is paramount for accurate spectral interpretation. The fragmentation of cyclooct-4-en-1-yl formate is predicted to be a composite of reactions characteristic of its constituent parts: the cyclooctene ring and the formate ester. This guide will deconstruct these complex processes into logical, mechanistically-driven pathways.
The Molecular Ion (M•+)
Upon entering the ion source of a mass spectrometer, the molecule is bombarded by high-energy electrons, leading to the ejection of a single electron, typically from a region of high electron density such as the non-bonding orbitals of the oxygen atoms or the π-system of the double bond.[5][6] This process generates the molecular ion (M•+), a radical cation whose mass-to-charge ratio (m/z) corresponds to the monoisotopic mass of the parent molecule.
For cyclooct-4-en-1-yl formate, the molecular ion peak is expected at m/z 154 . The intensity of this peak can vary; while cyclic structures often yield relatively intense molecular ion peaks, the lability of the ester group may lead to significant fragmentation, potentially reducing its abundance.[7]
Predicted Primary Fragmentation Pathways
The energetically unstable molecular ion undergoes a series of unimolecular decomposition reactions to form more stable fragment ions and neutral species. The primary pathways are dictated by the functional groups present.
Pathway I: Retro-Diels-Alder (RDA) Reaction
Cyclic alkenes are well-known to undergo a characteristic fragmentation known as the retro-Diels-Alder (RDA) reaction, which is a pericyclic process that cleaves the ring at two bonds.[8][9][10] For the cyclooct-4-en-1-yl formate molecular ion, this reaction involves the cleavage of the ring to produce a diene and a dienophile. The most probable RDA fragmentation would result in the expulsion of a neutral 1,3-butadiene molecule (C₄H₆, 54 Da). The charge is preferentially retained by the oxygen-containing fragment due to the stabilizing effect of the heteroatom. This pathway leads to a significant fragment ion at m/z 100 .
Caption: Retro-Diels-Alder fragmentation of the molecular ion.
Pathway II: Cleavages of the Ester Moiety
The formate ester group is a primary site for fragmentation, offering several competing cleavage points.
A. α-Cleavage (Loss of Formyloxy Radical): A common pathway for esters is the homolytic cleavage of the bond alpha to the carbonyl group, specifically the C-O bond.[11] This results in the loss of a formyloxy radical (•OCHO, 45 u), generating a stable cyclooct-4-en-1-yl cation at m/z 109 .
B. Cleavage with Hydrogen Rearrangement (Loss of Formic Acid): Intramolecular hydrogen transfer from the cyclooctenyl ring to the ester group, followed by cleavage, can lead to the elimination of a stable neutral molecule, formic acid (HCOOH, 46 u). This process is analogous to a McLafferty-type rearrangement, although it may proceed through a transition state larger than the typical six members.[12][13] This pathway yields a cyclooctadiene radical cation [C₈H₁₂]•+ at m/z 108 .
C. Loss of the Formyl Radical: Cleavage of the C-O bond between the carbonyl carbon and the ester oxygen results in the loss of the formyl radical (•CHO, 29 u). This generates an oxygen-containing fragment ion [C₈H₁₃O]⁺ at m/z 125 .
Caption: Key fragmentation reactions involving the formate ester.
Pathway III: Ring Fission and Subsequent Fragmentations
Following initial ionization, the molecular ion can undergo ring-opening to form an acyclic radical cation. This linear intermediate is prone to further fragmentation, typically involving the loss of small, neutral alkene molecules like ethene (C₂H₄, 28 u).[7][14] This process can lead to a cascade of fragmentations, producing a series of ions separated by 14 mass units (CH₂). For instance, the loss of ethene from the molecular ion would produce a fragment at m/z 126 . Subsequent losses of other small alkyl or alkenyl radicals are also possible, contributing to the complexity of the lower mass region of the spectrum.
Caption: Fragmentation initiated by opening of the cyclooctene ring.
Summary of Key Diagnostic Ions
The interpretation of an EI mass spectrum relies on identifying key diagnostic ions that are indicative of specific structural features. The table below summarizes the predicted prominent ions for cyclooct-4-en-1-yl formate.
| m/z | Predicted Ion Formula | Neutral Loss | Fragmentation Pathway |
| 154 | [C₉H₁₄O₂]•+ | - | Molecular Ion (M•+) |
| 126 | [C₇H₁₀O₂]•+ | C₂H₄ (28 u) | Ring Fission |
| 125 | [C₈H₁₃O]⁺ | •CHO (29 u) | Ester Cleavage |
| 109 | [C₈H₁₃]⁺ | •OCHO (45 u) | α-Cleavage |
| 108 | [C₈H₁₂]•+ | HCOOH (46 u) | H-Rearrangement |
| 100 | [C₅H₈O₂]•+ | C₄H₆ (54 u) | Retro-Diels-Alder |
Experimental Protocol for GC-EI-MS Analysis
To validate the predicted fragmentation pathways, the following gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) protocol is recommended.
5.1 Sample Preparation
-
Prepare a stock solution of cyclooct-4-en-1-yl formate at 1 mg/mL in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL. The final concentration should be optimized to avoid detector saturation.
5.2 GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column suitable for separating volatile organic compounds.
-
Injection:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Mode: Split (50:1 ratio to prevent column overloading).
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
5.3 Mass Spectrometer Parameters
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is the standard energy for generating reproducible spectra that are comparable to established libraries (e.g., NIST).[3][4]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
5.4 Data Analysis
-
Integrate the total ion chromatogram (TIC) to identify the peak corresponding to cyclooct-4-en-1-yl formate.
-
Extract the mass spectrum from the apex of the target peak.
-
Analyze the spectrum, identifying the molecular ion and major fragment ions.
-
Compare the experimental m/z values and relative abundances with the predicted pathways outlined in this guide.
-
Perform a library search (NIST/Wiley) to check for matches, though a novel compound may not have an existing entry.
Conclusion
The mass spectrometry fragmentation of cyclooct-4-en-1-yl formate is a predictable yet complex process driven by the interplay of its cyclic alkene and formate ester functionalities. The key diagnostic fragments are expected to arise from a Retro-Diels-Alder reaction (m/z 100), various cleavages of the ester group (m/z 125, 109, 108), and ring fission events (m/z 126). This in-depth guide provides a robust theoretical framework for scientists to interpret experimental data, enabling confident structural confirmation and facilitating the analysis of related alicyclic compounds. The provided experimental protocol offers a standardized method for obtaining high-quality, reproducible mass spectra for verification.
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